molecular formula C20H21N3O B216120 (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No. B216120
M. Wt: 319.4 g/mol
InChI Key: QVKDCWXNGRUMHF-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as CYC116, is a small molecule inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division and are overexpressed in many types of cancer. CYC116 has shown promising results in preclinical studies as a potential cancer therapeutic agent.

Mechanism of Action

(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one inhibits Aurora kinases A, B, and C, which are involved in the regulation of cell division. Inhibition of Aurora kinases leads to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one inhibits the phosphorylation of histone H3, a downstream target of Aurora kinases. This leads to the disruption of chromosomal alignment and segregation during cell division, resulting in cell cycle arrest and apoptosis. (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is its specificity for Aurora kinases, which reduces the risk of off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one could focus on its potential use in combination therapies with other cancer drugs. Additionally, further studies could investigate the optimal dosing and administration of (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in vivo. Finally, clinical trials could be conducted to evaluate the safety and efficacy of (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in humans.

Synthesis Methods

The synthesis of (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the reaction of 2-chloro-6-nitrobenzaldehyde with 3-methylpiperidine to form the corresponding Schiff base. This Schiff base is then reacted with 4-aminoquinazoline in the presence of a palladium catalyst to form (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one.

Scientific Research Applications

(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated that (6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can inhibit tumor growth and increase survival rates in mouse models of cancer.

properties

Product Name

(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C20H21N3O/c1-14-7-6-12-23(13-14)20-15-8-2-4-10-17(15)21-19(22-20)16-9-3-5-11-18(16)24/h2-5,8-11,14,21H,6-7,12-13H2,1H3/b19-16-

InChI Key

QVKDCWXNGRUMHF-MNDPQUGUSA-N

Isomeric SMILES

CC1CCCN(C1)C2=N/C(=C\3/C=CC=CC3=O)/NC4=CC=CC=C42

SMILES

CC1CCCN(C1)C2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.